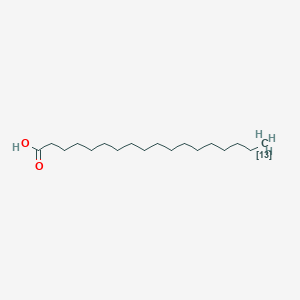
Stearic-18-13C acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic-18-13C acid, also known as octadecanoic acid-18-13C, is a labeled analogue of stearic acid. Stearic acid is a saturated long-chain fatty acid commonly found in animal and plant fats. The “18-13C” designation indicates that the 18th carbon atom in the stearic acid molecule is replaced with the carbon-13 isotope, making it useful for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stearic-18-13C acid can be synthesized through the hydrogenation of fatty acids derived from animal or plant sources. The process typically involves the following steps:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Industrial Production Methods
Industrial production of stearic acid, including its isotopically labeled variants like this compound, involves the hydrolysis of fats or oils to produce a mixture of fatty acids and glycerine. The fatty acids are then separated and purified .
Analyse Chemischer Reaktionen
Types of Reactions
Stearic-18-13C acid undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid peroxide.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions
Major Products
Oxidation: Stearic aldehyde, stearic acid peroxide.
Reduction: Stearyl alcohol.
Substitution: Esters, amides
Wissenschaftliche Forschungsanwendungen
Stearic-18-13C acid is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Wirkmechanismus
Stearic-18-13C acid exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 isotope allows researchers to trace its metabolic fate using NMR spectroscopy. It targets various molecular pathways involved in fatty acid metabolism, including beta-oxidation and lipid biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearic acid-13C18: Another labeled variant where all carbon atoms are replaced with carbon-13.
Stearic acid-1,2-13C2: A variant with carbon-13 isotopes at the first and second carbon positions.
Stearic acid-18,18,18-d3: A deuterated variant with deuterium atoms replacing hydrogen at the 18th carbon position
Uniqueness
Stearic-18-13C acid is unique due to its specific labeling at the 18th carbon position, making it particularly useful for studying metabolic pathways and reaction mechanisms involving the terminal carbon atoms .
Eigenschaften
Molekularformel |
C18H36O2 |
|---|---|
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
(1813C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1 |
InChI-Schlüssel |
QIQXTHQIDYTFRH-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH3]CCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


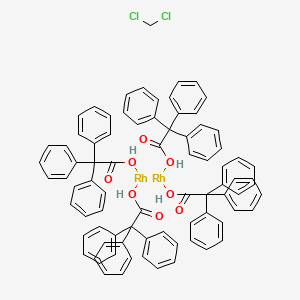



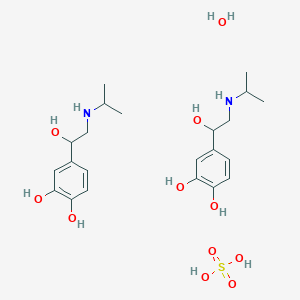
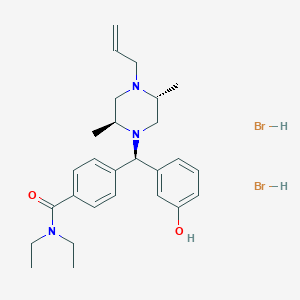

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)


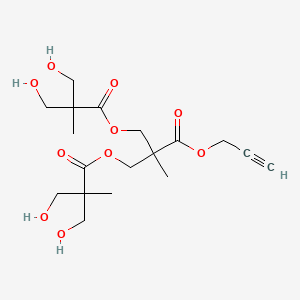

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)

